

# C12-200: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

[Get Quote](#)

An In-depth Technical Guide on the Core Properties and Applications of the Cationic Ionizable Lipid **C12-200** in Nucleic Acid Delivery

**C12-200** is a synthetic, branched-chain ionizable cationic lipidoid that has become a benchmark in the formulation of lipid nanoparticles (LNPs) for the delivery of various nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).<sup>[1][2]</sup> Its unique chemical structure and pH-responsive nature are central to its efficacy in overcoming critical barriers in drug delivery, most notably endosomal escape.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of **C12-200** for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Physicochemical Properties

**C12-200** is characterized by a multi-tail structure, which contributes to the formation of non-bilayer, cone-shaped lipid structures that facilitate the disruption of endosomal membranes.<sup>[5]</sup> The core structure consists of a piperazine ring with a total of five amine groups, providing multiple sites for the attachment of twelve-carbon alkyl chains via an epoxide reaction.<sup>[4]</sup> This branched structure with five hydroxyl groups also allows for further derivatization.<sup>[1]</sup>

The key feature of **C12-200** is its ionizable nature. At physiological pH, it remains largely neutral, minimizing non-specific interactions with anionic cell membranes and enhancing its biocompatibility.<sup>[3][5]</sup> However, in the acidic environment of the endosome (pH ~6.5), the amine groups of **C12-200** become protonated, leading to a net positive charge.<sup>[5][6][7]</sup> This

charge facilitates the interaction with negatively charged endosomal membranes, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[4][7]

Table 1: Physicochemical Properties of **C12-200**

| Property               | Value                                                                                                                                | Reference(s) |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Formula       | C <sub>70</sub> H <sub>145</sub> N <sub>5</sub> O <sub>5</sub>                                                                       |              |
| Molecular Weight       | 1136.96 g/mol                                                                                                                        | [8]          |
| IUPAC Name             | 1,1'-(2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl) (2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyyl)bis(dodecan-2-ol) | [3]          |
| CAS Number             | 1220890-25-4 (racemate)                                                                                                              | [3][9]       |
| Appearance             | Clear oil                                                                                                                            | [10]         |
| Solubility             | Soluble in Ethanol, DMSO, DMF                                                                                                        | [1][8]       |
| Apparent pKa (in LNPs) | 6.308 - 6.96                                                                                                                         | [6][11]      |

## Mechanism of Action in Lipid Nanoparticles

**C12-200** is a critical component of LNPs, which are spherical vesicles typically composed of four main lipid components: an ionizable cationic lipid (like **C12-200**), a helper phospholipid (such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid.[12][13]

The primary role of **C12-200** within the LNP is to complex with the negatively charged nucleic acid cargo and, most importantly, to facilitate its escape from the endosome following cellular uptake.[5] The process of endosomal escape is a major bottleneck in the delivery of macromolecular drugs, with estimates suggesting that less than 5% of nucleic acids in endosomes reach the cytosol.[4] The pH-dependent protonation of **C12-200** is the key to

overcoming this barrier.<sup>[4][7]</sup> This protonation is thought to induce a phase transition in the lipid mixture of the LNP and the endosomal membrane, leading to the formation of a hexagonal (HII) phase that disrupts the membrane and releases the cargo.<sup>[4]</sup>



Figure 1: C12-200 Mediated Endosomal Escape Pathway

[Click to download full resolution via product page](#)

Caption: **C12-200** Mediated Endosomal Escape Pathway.

## Applications in Drug Development

**C12-200**-formulated LNPs have demonstrated high *in vivo* potency for the delivery of both siRNA and mRNA, particularly to the liver.[14][4] This has established **C12-200** as a "gold-standard" ionizable lipid for preclinical research and development.[4]

Table 2: Applications of **C12-200** in Preclinical Studies

| Therapeutic Modality | Target                  | Key Findings                                        | Reference(s) |
|----------------------|-------------------------|-----------------------------------------------------|--------------|
| siRNA                | Factor VII              | Reduction of serum Factor VII levels in mice.       | [14]         |
| mRNA                 | Erythropoietin (EPO)    | Increased serum EPO levels in mice.                 | [14]         |
| mRNA                 | Luciferase Reporter     | Predominant protein expression in the liver.        | [15]         |
| mRNA                 | Tumor Antigen           | Enhanced mRNA-mediated cancer immunotherapy.        | [16]         |
| mRNA                 | Placental Growth Factor | Targeted delivery to the placenta in pregnant mice. | [11]         |

## Experimental Protocols

### Synthesis of **C12-200**

The synthesis of **C12-200** is typically achieved through a direct SN2 reaction between the polyamine core (referred to as "200") and a 12-carbon alkyl epoxide.[4][10]

Materials:

- Polyamine core 200
- 1,2-Epoxydodecane
- Ethanol
- Dichloromethane
- Silica for flash chromatography

Procedure:

- In a reaction vial, combine the polyamine core 200 (1.0 equivalent) and 1,2-epoxydodecane (6.0 equivalents).[\[10\]](#)
- Add ethanol to the mixture.[\[10\]](#)
- Stir the reaction at 80°C for 48 hours.[\[10\]](#)
- After cooling, dilute the crude product with dichloromethane.[\[10\]](#)
- Purify the product by flash chromatography on a silica column to yield **C12-200** as a clear oil.[\[10\]](#)

## Formulation of C12-200 Containing Lipid Nanoparticles

The formulation of LNPs encapsulating nucleic acids is commonly performed using microfluidic mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.[\[15\]](#)[\[17\]](#)

Materials:

- **C12-200** in ethanol
- DOPE in ethanol
- Cholesterol in ethanol
- C14-PEG2000 in ethanol

- mRNA in 10 mM sodium citrate buffer (pH 3.0) or 50 mM sodium acetate (pH 4.0)[6][15]
- Microfluidic mixing device (e.g., from Precision Nanosystems)

**Procedure:**

- Prepare the Lipid-Ethanol Phase:
  - Combine **C12-200**, DOPE, cholesterol, and C14-PEG2000 in ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[15][17]
  - Ensure all lipids are fully dissolved, warming to 37°C if necessary.[6]
- Prepare the Aqueous-Nucleic Acid Phase:
  - Dilute the mRNA to the desired concentration (e.g., 0.14 mg/mL) in the acidic buffer.[6]
- Microfluidic Mixing:
  - Set up the microfluidic device with the lipid-ethanol solution and the aqueous-mRNA solution in separate syringes.
  - Pump the solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate (e.g., 12 mL/min).[15]
  - The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.
- Purification and Characterization:
  - Purify the LNP suspension to remove ethanol and unencapsulated nucleic acids, for example, by dialysis or tangential flow filtration.
  - Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency. [18]



Figure 2: Experimental Workflow for LNP Formulation

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for LNP Formulation.

## Conclusion

**C12-200** remains a cornerstone ionizable lipid for the non-viral delivery of nucleic acid therapeutics. Its well-characterized structure, pH-responsive mechanism of action, and proven efficacy in preclinical models make it an invaluable tool for researchers in drug development. The detailed understanding of its properties and the established protocols for its use in LNP

formulations provide a solid foundation for the continued development of novel and effective nucleic acid-based medicines.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. C12-200, 1220890-25-4 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medkoo.com [medkoo.com]
- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. liposomes.bocsci.com [liposomes.bocsci.com]
- 8. C12-200 | Cationic Lipids | mRNA Delivery | TargetMol [targetmol.com]
- 9. C12-200 - Cayman Chemical [bioscience.co.uk]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C12-200|Ionizable Lipid for LNP [dcchemicals.com]

- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [C12-200: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6337406#c12-200-chemical-structure-and-properties\]](https://www.benchchem.com/product/b6337406#c12-200-chemical-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)